molecular formula C13H10N2 B1605887 3-Phenylimidazo[1,2-a]pyridine CAS No. 92961-15-4

3-Phenylimidazo[1,2-a]pyridine

Cat. No.: B1605887
CAS No.: 92961-15-4
M. Wt: 194.23 g/mol
InChI Key: AFWDAKKJDBULCR-UHFFFAOYSA-N
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Description

3-Phenylimidazo[1,2-a]pyridine: is a heterocyclic compound that features a fused imidazole and pyridine ring system with a phenyl group attached at the third position. This compound is part of the broader class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3-Phenylimidazo[1,2-a]pyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be metabolically activated by cytochromes P450 1A1 and 1A2 to form a genotoxic metabolite . This metabolite can then undergo further reactions, such as glucuronidation or sulfation .

Cellular Effects

In cellular contexts, this compound has been found to have distinct effects. For example, one study found that this compound was selectively toxic to dopaminergic neurons in primary cultures, resulting in a decreased percentage of these neurons . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes, followed by interactions with various biomolecules. For instance, the genotoxic metabolite formed by the action of these enzymes can bind to DNA, potentially leading to mutations . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its genotoxic metabolite can cause DNA damage over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, one study found that there is no dose of this compound without effect, suggesting that even low doses can have biological effects

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is metabolically activated by cytochrome P450 enzymes, and the resulting metabolite can undergo further reactions such as glucuronidation or sulfation . These reactions involve various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Multicomponent Condensation: One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid.

    Oxidative Amination: Another method involves the use of indium-based metal-organic frameworks as catalysts.

    Tandem Cyclization/Bromination: This method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Imidazo[1,2-a]pyridines can undergo oxidation reactions, often facilitated by metal catalysts or oxidizing agents.

    Reduction: These compounds can also be reduced under appropriate conditions, typically using reducing agents like sodium borohydride.

    Substitution: Substitution reactions, particularly at the phenyl group or the imidazole ring, are common. These can be facilitated by various reagents depending on the desired substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Imidazo[1,5-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atom.

    Imidazo[1,2-b]pyridines: Another class of imidazo-fused pyridines with different substitution patterns and biological activities.

Uniqueness:

  • The unique structural features of 3-phenylimidazo[1,2-a]pyridine, such as the phenyl group at the third position, contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.

Properties

IUPAC Name

3-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-14-13-8-4-5-9-15(12)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWDAKKJDBULCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292269
Record name 3-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92961-15-4
Record name 92961-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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